molecular formula C21H18N2O3 B5813780 N-(3-benzamidophenyl)-3-methoxybenzamide

N-(3-benzamidophenyl)-3-methoxybenzamide

Cat. No.: B5813780
M. Wt: 346.4 g/mol
InChI Key: OZBQDKIFIYHBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Benzamidophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a 3-methoxybenzamide core linked to a benzamidophenyl moiety. Benzamide derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including receptors and enzymes.

Properties

IUPAC Name

N-(3-benzamidophenyl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-12-5-9-16(13-19)21(25)23-18-11-6-10-17(14-18)22-20(24)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBQDKIFIYHBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzamidophenyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification process can be streamlined by employing high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzamidophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-benzamidophenyl)-3-hydroxybenzamide.

    Reduction: The benzamide group can be reduced to form the corresponding amine, N-(3-aminophenyl)-3-methoxybenzamide.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used in anhydrous solvents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: N-(3-benzamidophenyl)-3-hydroxybenzamide

    Reduction: N-(3-aminophenyl)-3-methoxybenzamide

    Substitution: Various substituted derivatives depending on the functional group introduced

Scientific Research Applications

N-(3-benzamidophenyl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-benzamidophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target protein.

Comparison with Similar Compounds

Dopamine D4 Receptor Ligands

Compounds such as N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (7) and N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide () share the 3-methoxybenzamide core but incorporate piperazine-ethyl side chains. These modifications confer high affinity for dopamine D4 receptors (nanomolar range) and >100-fold selectivity over D2, D3, serotonin receptors (5-HT1A, 5-HT2A/C), and sigma1 receptors . Key differences include:

  • LogP values: 2.37–2.55 for compound 7, optimizing brain penetration and reducing nonspecific binding .
  • Pharmacokinetics : Rapid CNS penetration following intraperitoneal administration .

Comparison Table 1: Dopamine D4 Ligands

Compound Affinity (D4) Selectivity (vs. D2/sigma1) logP Key Feature
N-(3-Benzamidophenyl)-3-methoxybenzamide N/A N/A ~2.5* Benzamidophenyl side chain
Compound 7 () 3.1 nM >100-fold 2.37 Radiolabeled for PET imaging
Compound 2 () 0.4 nM >100-fold 2.8 Chlorophenylpiperazine side chain

*Estimated based on structural similarity.

Kinase and Ion Channel Modulators

  • c-MET Inhibitors (): Derivatives like N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-methoxybenzamide exhibit variable activity depending on substituents. Cyclopropane R-groups (e.g., compound 13b) enhance enzymatic activity, highlighting the importance of hydrophobic interactions .

Cystic Fibrosis Therapeutics

CoPo-22 (), a dual-acting corrector-potentiator, incorporates a 3-methoxybenzamide group linked to a cyanoquinoline. This compound demonstrates the adaptability of the benzamide scaffold in addressing multiple therapeutic targets, with logP ~3.0 and molecular weight 405.45 .

Antimicrobial and CNS Agents

  • N-(2-Bromo-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (): This CNS-penetrant mGlu7 modulator has a logP of ~3.5 and molecular weight 444.3, emphasizing the role of halogenation in enhancing blood-brain barrier permeability .
  • N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide (): With logP 4.68 and bromobenzothiazole substitution, this compound exemplifies how bulky substituents increase lipophilicity but may reduce solubility .

Comparison Table 2: Physicochemical Properties

Compound Molecular Weight logP Key Substituent Application
This compound ~350* ~2.5 Benzamidophenyl N/A
CoPo-22 () 405.45 3.0 Cyanoquinoline-ethylamide Cystic fibrosis therapy
Compound 14 () 363.23 4.68 Bromobenzothiazole Antimicrobial screening

*Estimated based on molecular formula.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position : The 3-methoxy group is conserved across analogs, suggesting its role in hydrogen bonding or steric stabilization .
  • Side Chain Modifications : Piperazine-ethyl chains enhance D4 receptor selectivity, while bromine or trifluoromethoxy groups improve CNS penetration .
  • logP Optimization : Values between 2.0–3.0 are ideal for CNS drugs, whereas higher logP (e.g., 4.68 in ) may limit aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.